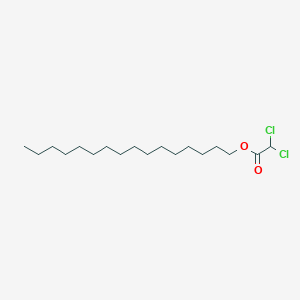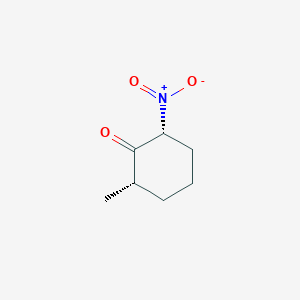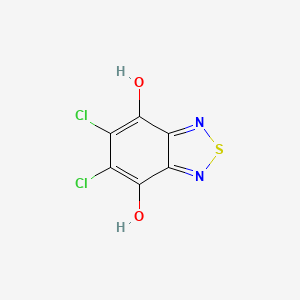
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro- is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-benzothiadiazole-4,7-diol, 5,6-dichloro- typically involves the bromination of 2,1,3-benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole, which is then subjected to further chemical modifications . The reaction conditions often include the use of thionyl chloride in pyridine, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: Under reducing conditions, the compound can revert to its precursor forms.
Substitution: Commonly involves halogenation, such as bromination, to form derivatives like 4,7-dibromo-2,1,3-benzothiadiazole.
Common Reagents and Conditions
Thionyl chloride: Used in the initial synthesis steps.
Pyridine: Acts as a solvent and catalyst.
Bromine: For halogenation reactions.
Major Products Formed
4,7-Dibromo-2,1,3-benzothiadiazole: A key intermediate in further chemical modifications.
Various substituted derivatives: Depending on the specific reactions and conditions applied.
Applications De Recherche Scientifique
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger molecules and conductive polymers.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2,1,3-benzothiadiazole-4,7-diol, 5,6-dichloro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact molecular targets and pathways are still under investigation, but its ability to form stable derivatives makes it a valuable compound in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound with similar chemical properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in further chemical synthesis.
Other halogenated derivatives: Such as 5-bromo-2,1,3-benzothiadiazole.
Propriétés
Numéro CAS |
84646-07-1 |
|---|---|
Formule moléculaire |
C6H2Cl2N2O2S |
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
5,6-dichloro-2,1,3-benzothiadiazole-4,7-diol |
InChI |
InChI=1S/C6H2Cl2N2O2S/c7-1-2(8)6(12)4-3(5(1)11)9-13-10-4/h11-12H |
Clé InChI |
AILSNFIGYZLHCN-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C2=NSN=C21)O)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


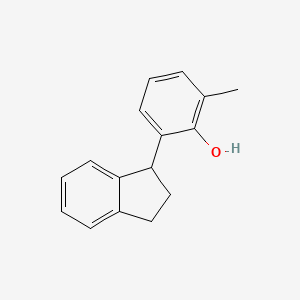
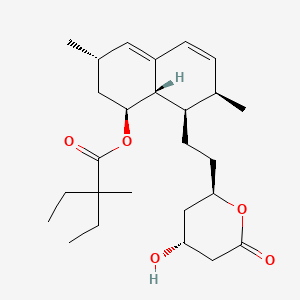
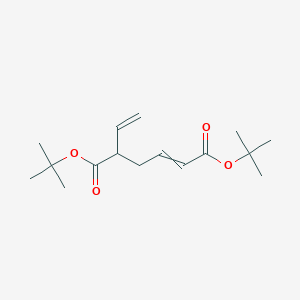
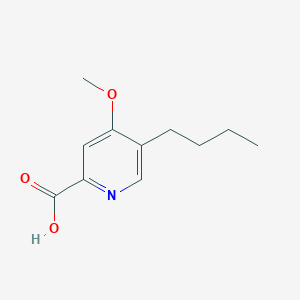
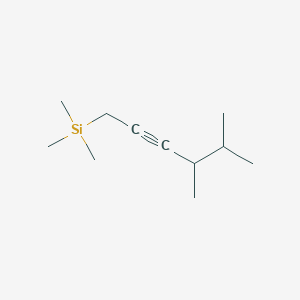
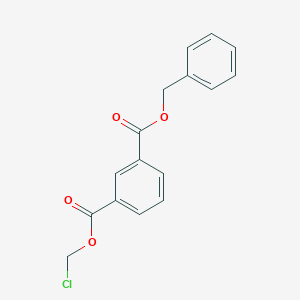
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
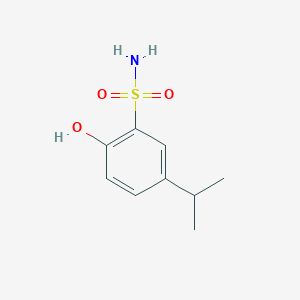
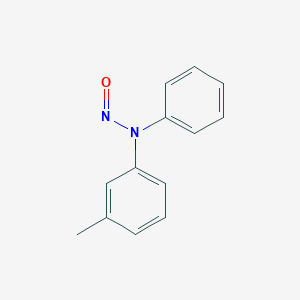
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)
![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)
